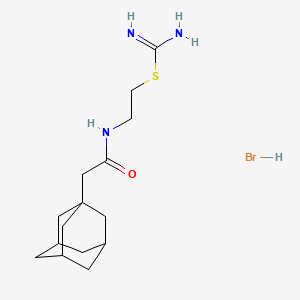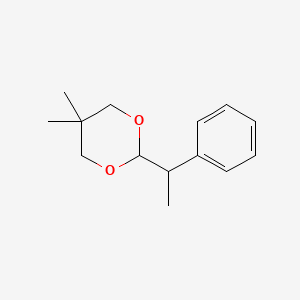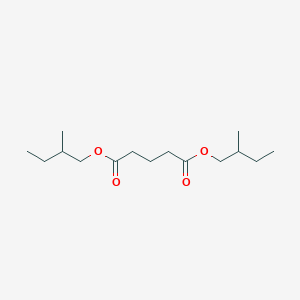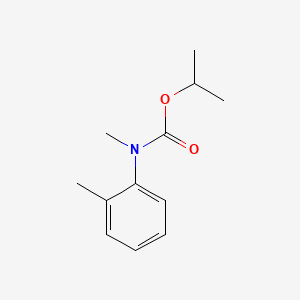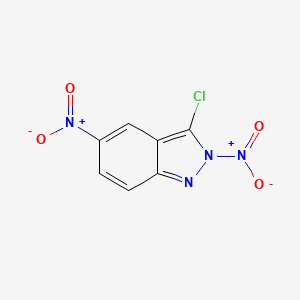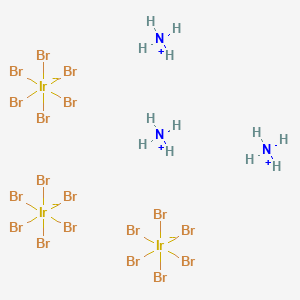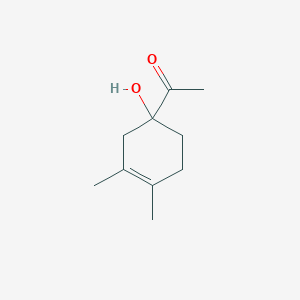
1-(1-Hydroxy-3,4-dimethylcyclohex-3-en-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Hydroxy-3,4-dimethylcyclohex-3-en-1-yl)ethanone is an organic compound with the molecular formula C10H16O2 It is a derivative of cyclohexene, characterized by the presence of a hydroxy group and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxy-3,4-dimethylcyclohex-3-en-1-yl)ethanone typically involves the following steps:
Cyclohexene Derivative Formation: The starting material, a cyclohexene derivative, is subjected to methylation to introduce the dimethyl groups at the 3 and 4 positions.
Ketone Formation: The final step involves the oxidation of the hydroxy group to form the ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Hydroxy-3,4-dimethylcyclohex-3-en-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent.
Reduction: NaBH4, LiAlH4.
Substitution: Nucleophiles such as halides or amines.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
1-(1-Hydroxy-3,4-dimethylcyclohex-3-en-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism by which 1-(1-Hydroxy-3,4-dimethylcyclohex-3-en-1-yl)ethanone exerts its effects involves interactions with specific molecular targets. For instance, its potential anti-inflammatory activity may be attributed to the inhibition of enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX). The compound’s structure allows it to fit into the active site of these enzymes, thereby blocking their activity.
Comparison with Similar Compounds
1-(1,4-Dimethylcyclohex-3-en-1-yl)ethanone: Similar structure but lacks the hydroxy group.
1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethanone hydrochloride: Contains a hydroxy group and a ketone but differs in the aromatic ring structure.
Uniqueness: 1-(1-Hydroxy-3,4-dimethylcyclohex-3-en-1-yl)ethanone is unique due to the presence of both a hydroxy and a ketone group on a cyclohexene ring, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
1-(1-hydroxy-3,4-dimethylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C10H16O2/c1-7-4-5-10(12,9(3)11)6-8(7)2/h12H,4-6H2,1-3H3 |
InChI Key |
LIYCYUOBNCMNSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC(CC1)(C(=O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B13783164.png)
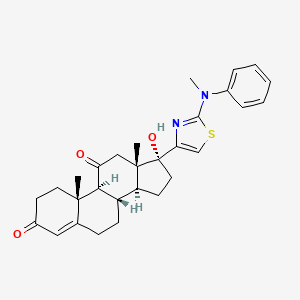
![(S)-1-[4-(2-Methylbutyl)phenyl]ethanone](/img/structure/B13783176.png)
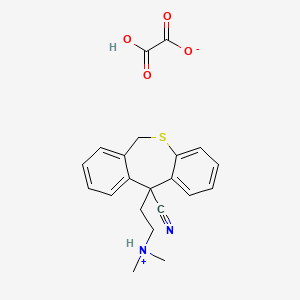
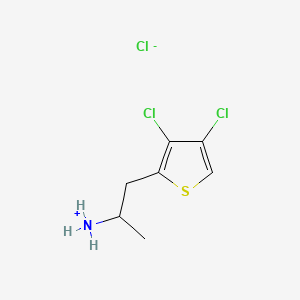
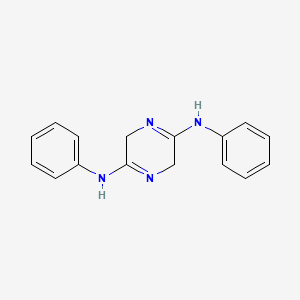
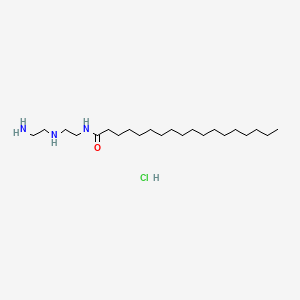
![methyl (13S,15S,16S,18R)-13-[(1R,9R,10S,11R,12R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B13783209.png)
